2-{[2-(3,4-Difluorophenyl)-2-oxoethyl]sulfanyl}-3-[(furan-2-yl)methyl]-3,4-dihydroquinazolin-4-one
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Overview
Description
2-{[2-(3,4-Difluorophenyl)-2-oxoethyl]sulfanyl}-3-[(furan-2-yl)methyl]-3,4-dihydroquinazolin-4-one is a complex organic compound that features a quinazolinone core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the difluorophenyl, furan, and sulfanyl groups, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(3,4-Difluorophenyl)-2-oxoethyl]sulfanyl}-3-[(furan-2-yl)methyl]-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common approach is to start with the quinazolinone core, which can be synthesized through the cyclization of anthranilic acid derivatives with formamide. The introduction of the difluorophenyl group can be achieved via a Friedel-Crafts acylation reaction using 3,4-difluorobenzoyl chloride. The furan-2-ylmethyl group can be introduced through a nucleophilic substitution reaction using furan-2-ylmethyl bromide. Finally, the sulfanyl group can be incorporated through a thiol-ene reaction with an appropriate thiol reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(3,4-Difluorophenyl)-2-oxoethyl]sulfanyl}-3-[(furan-2-yl)methyl]-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the quinazolinone core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Electrophilic reagents such as halogens, nitrating agents
Major Products
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Hydroxyl derivatives
Substitution: Various substituted difluorophenyl derivatives
Scientific Research Applications
2-{[2-(3,4-Difluorophenyl)-2-oxoethyl]sulfanyl}-3-[(furan-2-yl)methyl]-3,4-dihydroquinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-{[2-(3,4-Difluorophenyl)-2-oxoethyl]sulfanyl}-3-[(furan-2-yl)methyl]-3,4-dihydroquinazolin-4-one is not fully understood but is believed to involve interactions with specific molecular targets. The difluorophenyl group may interact with hydrophobic pockets in proteins, while the quinazolinone core can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **2-{[2-(3,4-Difluorophenyl)-2-oxoethyl]sulfanyl}-3-[(furan-2-yl)methyl]-3,4-dihydroquinazolin-4-one
- **this compound derivatives
- **Other quinazolinone derivatives with similar functional groups
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both the difluorophenyl and furan-2-ylmethyl groups allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C21H14F2N2O3S |
---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
2-[2-(3,4-difluorophenyl)-2-oxoethyl]sulfanyl-3-(furan-2-ylmethyl)quinazolin-4-one |
InChI |
InChI=1S/C21H14F2N2O3S/c22-16-8-7-13(10-17(16)23)19(26)12-29-21-24-18-6-2-1-5-15(18)20(27)25(21)11-14-4-3-9-28-14/h1-10H,11-12H2 |
InChI Key |
XOKPCVQXJHTORY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC(=O)C3=CC(=C(C=C3)F)F)CC4=CC=CO4 |
Origin of Product |
United States |
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